Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with ethyl and methyl substituents. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out at elevated pressures and temperatures. The process involves the conversion of 4-chloropyrazolo[1,5-a]pyrazines to nitrile intermediates, which are then transformed into the corresponding amidoximes and amidines. Cyclocondensation of these intermediates with trifluoroacetic anhydride or ethyl chloroformate, and amidines with acetoacetate or ethyl ethoxymethylidenemalonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphoinositide-3 kinase or matrix metalloproteases, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate
- Methyl pyrazolo[1,5-a]pyrazine-4-carboxylates
- Imidazo[1,2-a]pyrazine-8-carboxylates
Uniqueness
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Biological Activity
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 1947415-56-6) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit various cancer cell lines. A study demonstrated that compounds with similar structures showed potent inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial in cancer progression .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, and it is hypothesized that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for drug design. The presence of ethyl and methyl groups in this compound enhances its lipophilicity and biological activity. Modifications at the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced anticancer activity. This compound was included in a series of compounds tested, showing promising results against MCF-7 cells .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. While specific data on this compound were not detailed, related compounds demonstrated inhibition of COX enzymes and reduced levels of inflammatory markers in vitro .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-9-11-6-10(12(16)17-5-2)14-15(11)7-8(3)13-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
JJZWKEZYOXDWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C(=O)OCC)C |
Origin of Product |
United States |
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